molecular formula C21H22N4O3S B2560505 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946239-00-5

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2560505
CAS No.: 946239-00-5
M. Wt: 410.49
InChI Key: PVEYOBUEODXNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0583) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine moiety and linked to a 4-methylbenzenesulfonamide group via a phenyl bridge. Its molecular formula is C₂₁H₂₂N₄O₃S, with a molecular weight of 410.49 g/mol . The compound’s structure is achiral, with one hydrogen bond donor and seven acceptors, making it suitable for targeting enzymes or receptors with polar active sites .

Properties

IUPAC Name

4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-2-8-19(9-3-16)29(26,27)24-18-6-4-17(5-7-18)20-10-11-21(23-22-20)25-12-14-28-15-13-25/h2-11,24H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEYOBUEODXNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the morpholine and pyridazine rings, followed by their coupling with a sulfonamide group. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(6-(morpholin-4-yl)pyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or ethanol, with a base such as triethylamine or sodium hydroxide to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the uniqueness of G620-0583, we compare it with structurally analogous sulfonamide derivatives, focusing on substituent variations, heterocyclic modifications, and positional isomerism.

Substituent Effects on the Benzenesulfonamide Group

Variations in the sulfonamide’s benzene ring substituents significantly influence physicochemical properties:

Compound ID/Name Substituent(s) on Benzene Molecular Weight (g/mol) logP Key Functional Groups Reference
G620-0583 (Target) 4-methyl 410.49 3.656 Morpholine, pyridazine
4-methoxy-2,5-dimethyl analog 4-methoxy, 2,5-dimethyl Not reported Higher* Methoxy, dimethyl
G620-0710 4-ethoxy 452.57 Not reported Ethoxy, 4-methylpiperidine
G620-0599 4-butoxy 452.57 Not reported Butoxy, morpholine

*The methoxy and dimethyl groups in the analog from likely increase lipophilicity (logP) compared to G620-0583 due to added alkyl chains. Ethoxy and butoxy substituents (G620-0710, G620-0599) further enhance molecular weight and may alter solubility .

Positional Isomerism in the Phenyl Bridge

The position of the pyridazine-phenyl linkage affects steric and electronic properties:

Compound ID/Name Phenyl Substitution Position Molecular Weight (g/mol) logP Reference
G620-0583 4-position 410.49 3.656
G620-0232 3-position 410.49 Not reported

G620-0232, a positional isomer with a 3-phenyl linkage, shares the same molecular formula as G620-0583 but may exhibit distinct binding affinities due to altered spatial orientation .

Heterocyclic Amine Modifications

Replacing morpholine with other amines modulates electronic and steric profiles:

Compound ID/Name Heterocyclic Amine Molecular Weight (g/mol) Synthesis Yield Reference
G620-0583 Morpholin-4-yl 410.49 Not reported
G620-0710 4-Methylpiperidin-1-yl 452.57 Not reported
Compound 10 () Morpholin-4-yl (triazine) Not reported 82.5%

Hybrid Sulfonamide-Triazine Derivatives

Sulfonamide-triazine hybrids () exhibit distinct properties compared to pyridazine-based compounds:

Compound ID/Name Core Structure Key Functional Groups Melting Point (°C) Reference
G620-0583 Pyridazine Morpholine, methylbenzenesulfonamide Not reported
Compound 10 () Triazine Morpholine, diethylamino 240–243
Compound 4 () Triazine Benzylamine, pyridin-2-yl 254–256

Triazine derivatives generally exhibit higher melting points (240–256°C), suggesting stronger crystal packing forces compared to pyridazine systems .

Key Research Findings and Implications

  • Lipophilicity : G620-0583’s logP (3.656) balances membrane permeability and aqueous solubility, whereas bulkier substituents (e.g., butoxy in G620-0599) may hinder bioavailability .
  • Synthetic Feasibility : Morpholine-containing compounds (e.g., Compound 10 in ) are synthesized in high yields (>80%), suggesting scalable routes for G620-0583 derivatives .
  • Structural Flexibility : Positional isomerism (3- vs. 4-phenyl) and heterocycle swaps (piperidine vs. morpholine) offer avenues to optimize target engagement .

Biological Activity

4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol
  • Structural Features :
    • A sulfonamide group
    • A morpholine ring
    • A pyridazine moiety

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially affecting cellular signaling and metabolic processes.
  • Receptor Binding : It may bind to receptors that regulate physiological responses, influencing pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)10.0
A549 (Lung)8.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The observed antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models of breast cancer demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study noted a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Synergistic Effects with Other Drugs

In combination therapy with conventional chemotherapeutics, the compound exhibited synergistic effects, enhancing the overall efficacy while reducing side effects associated with higher doses of standard treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.